molecular formula C15H10ClF2NO B4795731 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one

Cat. No. B4795731
M. Wt: 293.69 g/mol
InChI Key: WKMNFGBLEOFREN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.

Mechanism of Action

1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one inhibits the NF-κB pathway by directly targeting the p65 subunit of NF-κB. This results in the inhibition of the transcription of pro-inflammatory genes, leading to a reduction in inflammation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and physiological effects:
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to have antioxidant properties and to improve glucose metabolism. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to have low toxicity in animal models. However, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has shown great promise in preclinical studies, and future research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one in combination with other drugs, determining the optimal dosage and administration route, and conducting clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one in humans. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one and to identify its molecular targets.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to reduce inflammation by inhibiting the NF-κB pathway. Additionally, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-9,19H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMNFGBLEOFREN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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